Chlorodiethylisopropylsilane
Overview
Description
Preparation Methods
Chlorodiethylisopropylsilane can be synthesized through the reaction of diethylisopropylsilane with a chlorinating agent such as thionyl chloride (SOCl₂) or phosphorus trichloride (PCl₃). The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the chlorosilane product . Industrial production methods often involve similar chlorination reactions but on a larger scale, with careful control of reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Chlorodiethylisopropylsilane undergoes several types of chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as alcohols, amines, and thiols to form corresponding silyl ethers, silylamines, and silylthioethers.
Hydrolysis: In the presence of water, it hydrolyzes to form diethylisopropylsilanol and hydrochloric acid.
Oxidation: It can be oxidized to form silanols or siloxanes under specific conditions.
Common reagents used in these reactions include alcohols, amines, thiols, and oxidizing agents. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Chlorodiethylisopropylsilane is widely used in scientific research, particularly in the fields of:
Chemistry: It is used as a protecting group for alcohols and amines in organic synthesis.
Biology: It is employed in the modification of biomolecules for various biochemical assays.
Medicine: It is used in the synthesis of pharmaceuticals and other bioactive compounds.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which chlorodiethylisopropylsilane exerts its effects involves the formation of a stable silyl group that can protect functional groups during chemical reactions. This stability is due to the strong Si-C and Si-O bonds formed during the reactions . The molecular targets and pathways involved depend on the specific application and the nature of the substrate being modified .
Comparison with Similar Compounds
Chlorodiethylisopropylsilane can be compared with other chlorosilanes such as:
Chlorotrimethylsilane: Used for similar protecting group chemistry but with different steric and electronic properties.
Chlorodimethylsilane: Another protecting group reagent with different reactivity and stability.
Dichlorodimethylsilane: Used in the synthesis of silicone polymers and resins.
This compound is unique due to its specific steric and electronic properties, which make it suitable for certain applications where other chlorosilanes may not be as effective .
Properties
IUPAC Name |
chloro-diethyl-propan-2-ylsilane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H17ClSi/c1-5-9(8,6-2)7(3)4/h7H,5-6H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSBPGFIPLLCQMO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[Si](CC)(C(C)C)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H17ClSi | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90403667 | |
Record name | Chlorodiethylisopropylsilane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90403667 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.75 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
107149-56-4 | |
Record name | Chlorodiethylisopropylsilane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90403667 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | chloro-diethyl-propan-2-ylsilane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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